

Chemical and physical properties of Barbitol powder

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Compound of Interest

Compound Name: Barbitol

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An In-depth Technical Guide on the Core Chemical and Physical Properties of **Barbitol** Powder
For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbitol (5,5-diethylbarbituric acid), first marketed as Veronal, is the prototypical long-acting barbiturate.[1][2] It was first synthesized in 1902 and introduced into medicine as a hypnotic and sedative.[2] Although its clinical use has largely been superseded by newer agents with more favorable safety profiles, such as benzodiazepines, **barbitol** remains a crucial reference compound in pharmacological and chemical research.[3][4] Its well-characterized polymorphic nature and physicochemical properties make it a subject of continued interest in the fields of crystallography, pharmaceutical formulation, and analytical chemistry.[3][5] This guide provides a comprehensive overview of the core chemical and physical properties of **barbitol** powder, detailed experimental protocols for their characterization, and visualizations of its primary mechanism of action and analytical workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **barbitol** are summarized below. It is important to note that **barbitol** exists in multiple polymorphic forms, which can influence properties like melting point and solubility.[3][6][7]

General and Structural Properties

Property	Value	Reference
IUPAC Name	5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione	[2][8][9]
Synonyms	Barbitone, Diethylmalonylurea, Veronal	[1][2][8]
CAS Number	57-44-3	[1]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₃	[6][8]
Molecular Weight	184.19 g/mol	[6][8]
Appearance	Colorless or white crystals or a white, crystalline powder. Odorless with a slightly bitter taste.	[6][10]

Physicochemical Data

Property	Value	Reference
pKa	7.43 (at 25°C)	[1][6]
LogP (Octanol/Water)	0.65	[8][9]
Density	~1.220 g/cm ³	[6][11]
Boiling Point	~250 °C at 22 mmHg	[8]
Flash Point	11 °C	[6][12]

Polymorphism and Thermal Properties

Barbital is known to exhibit complex polymorphism, with at least six identified forms (I, II, III, IV, V, VI).[3][7] The most common and stable forms have been characterized extensively.

Polymorph	Melting Point (°C)	Notes	Reference
Form I (I ⁰)	188-192 °C	The most thermodynamically stable form at room temperature.[3][5]	[1][6]
Form II	183 °C	Can be obtained by sublimation.[3][7]	[3]
Form III	183 °C	Metastable form often present in commercial samples due to high kinetic stability.[3][5]	[3]
Form IV	176 °C	Monoclinic crystal system.[3][7]	[3][7]
Form V	176 °C	The most stable form at absolute zero; exhibits the highest density.[3][5]	[3]

Solubility Data

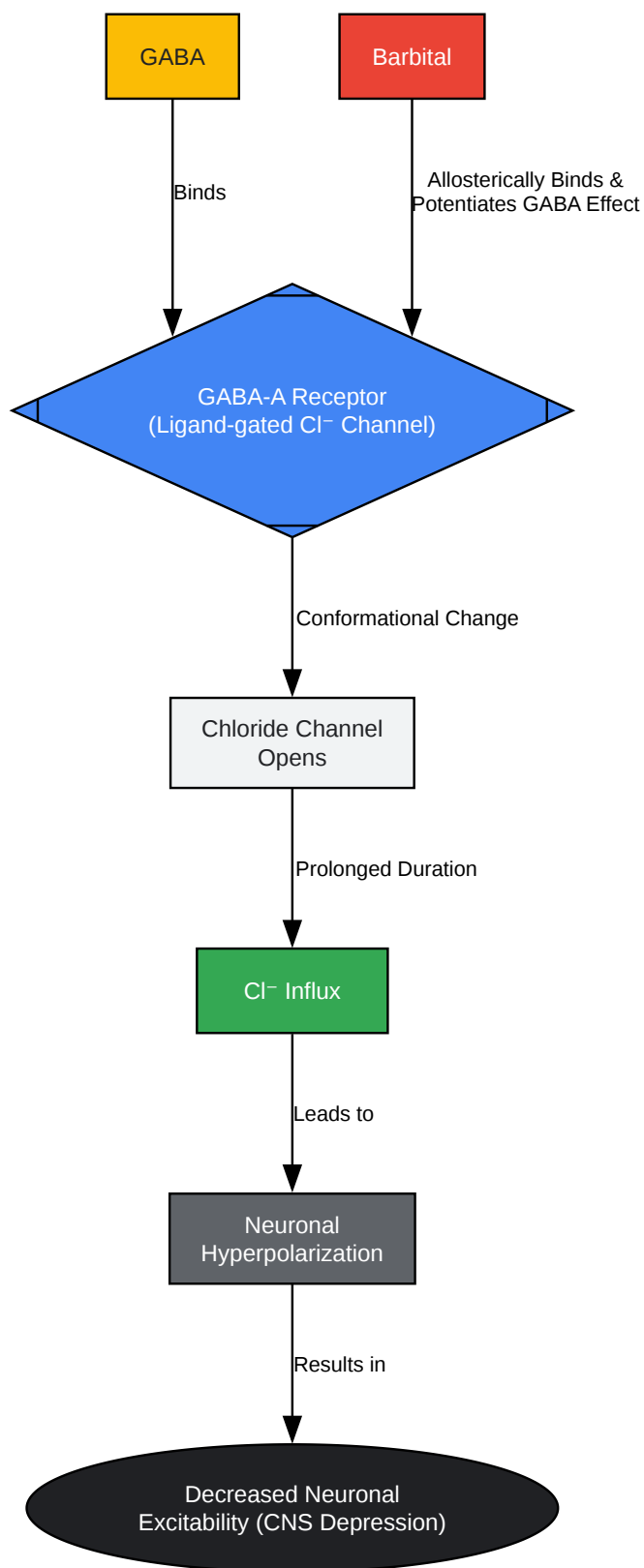
The solubility of **barbital** varies depending on the solvent and temperature.

Solvent	Solubility	Temperature	Reference
Water	1 g in ~130 mL (7.149 g/L)	25 °C	[1][6]
Boiling Water	1 g in 13 mL	100 °C	[1]
Ethanol	1 g in 14 mL	Ambient	[1]
Chloroform	1 g in 75 mL	Ambient	[1]
Ether	1 g in 35 mL	Ambient	[1]
Acetone	Freely Soluble	Ambient	[1][10]
DMSO	Slightly Soluble	Ambient	[6][12]
Methanol	Slightly Soluble	Ambient	[6][12]

The sodium salt of **barbital** (Sodium **Barbital**, CAS: 144-02-5) is significantly more water-soluble, with 1 gram dissolving in about 5 mL of water.[1][13]

Mechanism of Action: GABA-A Receptor Modulation

The primary pharmacological effect of **barbital**, like other barbiturates, is the depression of the central nervous system (CNS).[14] This is achieved by modulating the activity of the γ -aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[14][15][16] **Barbital** binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site itself.[16][17] This binding potentiates the effect of GABA by increasing the duration of chloride (Cl^-) channel opening.[14][18] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory or calming effect on the CNS.[14][16]



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Caption: **Barbitol**'s mechanism of action on the GABA-A receptor.

Experimental Protocols

Characterization of **barbital** powder relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Differential Scanning Calorimetry (DSC)

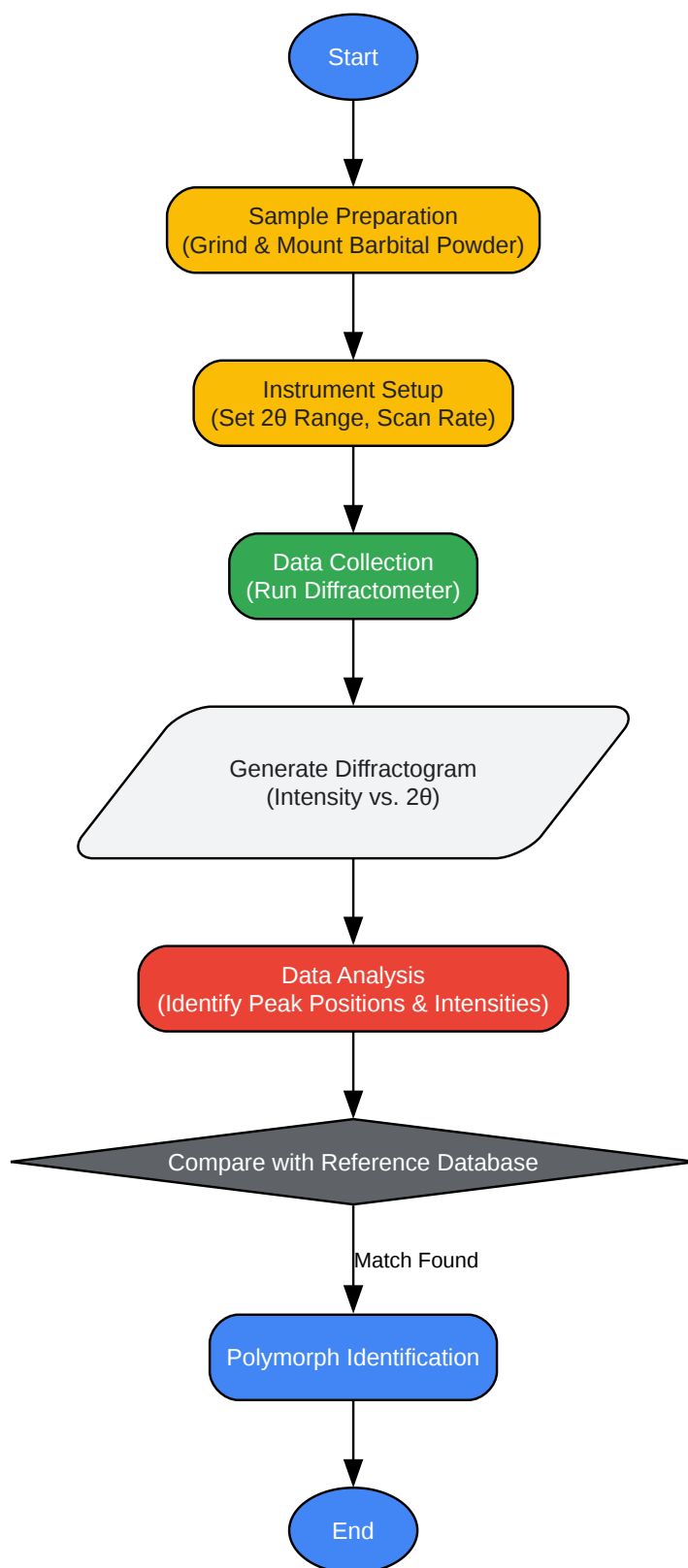
DSC is used to determine the thermal properties of a material, such as melting point and enthalpy of fusion, and to study polymorphic transitions.^{[19][20]}

- Objective: To determine the melting points and heats of fusion of **barbital** polymorphs and to observe solid-solid phase transitions.^[3]
- Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC 7 or similar).^[3]^[5]
- Sample Preparation: Accurately weigh 1-3 mg of **barbital** powder into a standard aluminum DSC pan.^{[3][5]} Crimp-seal the pan to prevent sublimation, as **barbital** has a high propensity to sublime.^{[3][5]}
- Methodology:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Calibrate the instrument for temperature and energy using certified standards like indium (mp 156.6 °C) and benzophenone (mp 48.0 °C).^[5]
 - Purge the DSC cell with an inert gas (e.g., dry nitrogen at 20 mL/min).^[5]
 - Heat the sample at a constant rate, typically 10 K/min.^[3]
 - Record the heat flow versus temperature to generate a thermogram. Endothermic events (like melting) and exothermic events (like some phase transitions) will appear as peaks.^[3]
- Data Analysis: The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.^[3] Transitions between polymorphs can be observed as endothermic or exothermic events prior to the final melting point.^[3]

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying the specific crystalline form (polymorph) of a solid material. Each polymorph produces a unique diffraction pattern.^[21]

- Objective: To identify the polymorphic form of a **barbital** sample by comparing its diffraction pattern to known standards.^{[3][22]}
- Instrumentation: A powder X-ray diffractometer (e.g., Siemens D-5000 or similar) with CuK α radiation ($\lambda = 1.5406 \text{ \AA}$).^[3]
- Sample Preparation: Gently grind the **barbital** powder to a fine, uniform consistency. Pack the powder into a sample holder, ensuring a flat, smooth surface.
- Methodology:
 - Mount the sample holder in the diffractometer.
 - Set the instrument parameters. A typical scan might range from 2° to 40° 2θ with a scan rate of 0.005° $2\theta/\text{s}$.^[3]
 - Initiate the X-ray source and detector scan. The detector measures the intensity of diffracted X-rays at different angles (2θ).
 - The output is a diffractogram showing diffraction intensity versus 2θ angle.
- Data Analysis: The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice structure. The experimental pattern is compared with reference patterns for known **barbital** polymorphs (e.g., from the NIST Standard Reference Database) for identification.^{[22][23]}

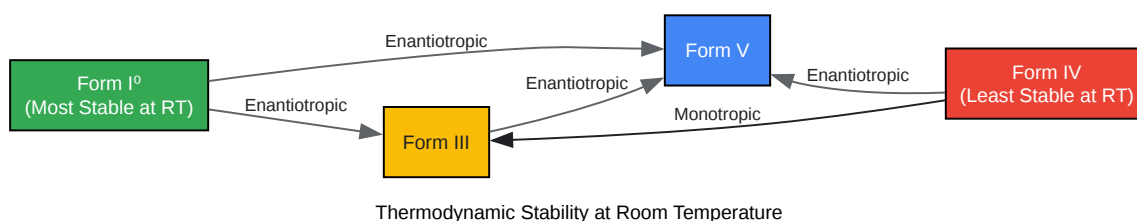


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Caption: A typical experimental workflow for PXRD analysis.

Thermodynamic Relationships of Polymorphs

The different crystalline forms of **barbital** have specific thermodynamic relationships, which can be represented in an energy/temperature diagram. At any given temperature, the form with the lowest Gibbs free energy is the most stable. Transitions between forms can be enantiotropic (reversible) or monotropic (irreversible).



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Caption: Thermodynamic relationships between major **barbital** polymorphs.[3][5]

Conclusion

Barbital powder, despite its age, remains a compound of significant scientific interest. Its well-defined chemical and physical properties, coupled with its complex polymorphic behavior, provide a rich area for study in pharmaceutical sciences. The data and protocols presented in this guide offer a comprehensive technical resource for researchers, scientists, and drug development professionals working with this classic barbiturate. A thorough understanding of these core properties is essential for its use as a reference standard and for the development of new chemical entities with similar structural motifs.

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